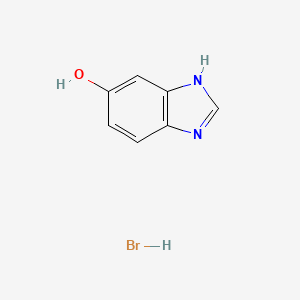

![molecular formula C8H5F2NO2S B2479852 [(2,4-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1153970-85-4](/img/structure/B2479852.png)

[(2,4-Difluorophenyl)sulfonyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

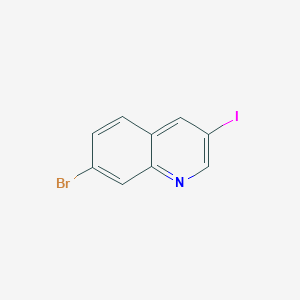

The synthesis of similar compounds has been reported in the literature. For instance, the research group of Schäfer reported a simple, efficient, and cost-effective synthetic pathway for ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, which included Sandmeyer bromination and Suzuki–Miyaura couplings as key steps .Molecular Structure Analysis

The molecular structure of “[(2,4-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to a 2,4-difluorophenyl group and an acetonitrile group.Aplicaciones Científicas De Investigación

Electropolymerization and Polymer Films

(2,4-Difluorophenyl)sulfonyl]acetonitrile has been utilized in the oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from ionic liquids like 1-butyl-2,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]imide (BDMITFSI). The deposition rate in this ionic liquid is significantly faster than in conventional solvents like anhydrous acetonitrile and aqueous sulfuric acid. Films deposited from this process exhibit distinctive electrochemical and photonic properties. For example, the rate of homogeneous charge transport through films grown in ionic liquids is about 2 orders of magnitude faster than those deposited from acetonitrile. Moreover, these films generate electrochemiluminescence (ECL) in the presence of specific coreactants, and their morphology and surface roughness are dependent on the solvent used for deposition (Venkatanarayanan et al., 2008).

Electrochemical Capacitors and Polymer Morphology

Poly[3-(3,4-difluorophenyl)thiophene] (MPFPT), electrochemically deposited onto carbon paper, was analyzed in electrochemical capacitors using various tetraalkylammonium/acetonitrile electrolyte systems. The surface morphology of the polymer changes with the anion used for polymerization, leading to an open and porous structure. The cycle stability of devices incorporating these polymers is influenced by the electrolytes used both during polymerization and cycling, with some combinations resulting in significantly better performance and stability (Li et al., 2002).

Synthesis of Thiosulfonates and Sulfonyl Halides

The compound has been used in the synthesis of thiosulfonates and sulfonyl halides through the reaction of aromatic or benzylic disulfides with electrophilic halogenating reagents. These reactions are convenient methods to prepare thiosulfonates and sulfonyl halides, contributing to the development of concise synthesis procedures (Kirihara et al., 2014).

Fluorination Reactions

(2,4-Difluorophenyl)sulfonyl]acetonitrile participates in various fluorination reactions. For instance, the sulfonium borane reacts with fluoride anions to afford specific fluoroborate compounds. In dry acetonitrile, these compounds act as nucleophilic fluorination reagents toward various substrates, including alkylhalides and electron-deficient aromatic compounds, indicating a broad applicability to nucleophilic fluorination procedures (Zhao & Gabbaï, 2011).

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEVHJPBWRKDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)